Tedizolid, chemically known as [(5R)-3-{3-fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate, is a second-generation oxazolidinone antibacterial agent. [, ] It is the active moiety of the prodrug Tedizolid phosphate. [, ] Tedizolid is classified as a protein synthesis inhibitor, specifically targeting bacterial ribosomes. [, ] It is a potent antibacterial agent, exhibiting activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and vancomycin-resistant enterococci (VRE). [, ] Tedizolid is also effective against some linezolid-resistant strains. [] It exhibits a favorable pharmacokinetic profile, allowing for once-daily dosing and convenient intravenous-to-oral conversion. []
Molecular Structure Analysis
Tedizolid possesses a distinct molecular structure, characterized by a C-5 hydroxymethyl group, a C-ring pyridine, and a D-ring tetrazole group. [] Structure-activity relationship analysis suggests these features contribute to its enhanced antimicrobial activity and its effectiveness against linezolid-resistant bacteria with cfr gene mutations. []
Mechanism of Action
Tedizolid functions as a protein synthesis inhibitor by binding to the 23S ribosomal RNA of the 50S subunit in bacterial ribosomes. [, ] This binding action prevents the formation of the 70S initiation complex, effectively inhibiting bacterial protein synthesis. [, ]
Applications
Tedizolid's primary application in scientific research is as an antimicrobial agent for studying its efficacy against a broad spectrum of Gram-positive bacterial pathogens. [, ] Research using Tedizolid explores its potential in:
Combatting Antimicrobial Resistance: Tedizolid demonstrates strong in vitro activity against MRSA, VISA, hVISA, and DNS strains, positioning it as a potential alternative treatment for infections caused by multi-drug resistant pathogens. [] It also exhibits activity against LRSA strains where resistance is caused by the cfr gene, indicating its potential in addressing linezolid resistance. [, ]
Treating Nontuberculous Mycobacterial Infections: Research suggests Tedizolid holds promise for the treatment of Mycobacterium avium complex pulmonary disease, particularly when combined with ethambutol. [] Its intracellular activity against both Mycobacterium avium and Mycobacterium abscessus also warrants further investigation. []
Developing Novel Antibiotic Therapies: Studies exploring Tedizolid's pharmacodynamic interactions with other orally bioavailable antimicrobials against Staphylococcus aureus and Staphylococcus epidermidis aim to improve treatment efficacy and combat biofilm-associated infections. []
Understanding Mitochondrial Toxicity: Research using Tedizolid probes the potential for mitochondrial toxicity, a concern with oxazolidinone antibiotics. Studies indicate Tedizolid may have less potential to cause myelosuppression and neuropathy compared to linezolid. []
Future Directions
Clinical Trials for Specific Infections: Comprehensive clinical trials are needed to fully understand Tedizolid's efficacy and safety in treating specific infections like BJIs, NTM infections, and pneumonia. [, , ] These trials should involve diverse patient populations, including obese and pediatric populations, to determine optimal dosing strategies. [, ]
Long-Term Safety Evaluation: Continued monitoring and research are crucial to assess the long-term safety and tolerability of Tedizolid, particularly regarding potential hematological and neurological effects. [, ]
Resistance Development: It is essential to monitor the potential development of resistance to Tedizolid, particularly among MRSA and VRE strains, to ensure its long-term effectiveness. [, , ]
Combination Therapies: Exploring the efficacy and safety of Tedizolid in combination with other antimicrobial agents, particularly against multidrug-resistant organisms and biofilms, is crucial. []
Related Compounds
Linezolid
Compound Description: Linezolid is an oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). It functions as a protein synthesis inhibitor by binding to the bacterial ribosome. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Tedizolid Phosphate
Compound Description: Tedizolid Phosphate is the prodrug of Tedizolid. It is rapidly converted to the active form, Tedizolid, by phosphatases in the body after administration. Tedizolid Phosphate itself does not possess antibacterial activity. [, , , , , , , , , , , , , , , , , , ]
Relevance: Tedizolid Phosphate is directly relevant to Tedizolid as it represents the inactive precursor form that is administered to patients. After administration, the phosphate group is cleaved to release the active drug, Tedizolid. This prodrug strategy enhances the bioavailability and pharmacokinetic properties of Tedizolid. [, , , , , , , , , , , , , , , , , , ]
Tedizolid Sulfate
Compound Description: Tedizolid Sulfate is the major metabolite of Tedizolid and is primarily excreted in feces. It exhibits lower antibacterial activity compared to Tedizolid. []
Vancomycin
Compound Description: Vancomycin is a glycopeptide antibiotic used to treat serious bacterial infections. It inhibits bacterial cell wall synthesis by binding to peptidoglycan precursors. [, , , , , , , , , , ]
Relevance: Vancomycin serves as a comparator antibiotic in several studies evaluating the efficacy of Tedizolid against Gram-positive infections, particularly those caused by MRSA and VRE. While both drugs target Gram-positive bacteria, they have distinct mechanisms of action. Tedizolid inhibits protein synthesis, while Vancomycin disrupts cell wall synthesis. [, , , , , , , , , , ]
Daptomycin
Compound Description: Daptomycin is a lipopeptide antibiotic used for the treatment of serious infections caused by Gram-positive organisms, including those resistant to other antibiotics. It disrupts bacterial cell membrane function. [, , , , , , , , , ]
Relevance: Daptomycin is another comparator antibiotic used in studies evaluating the efficacy of Tedizolid, particularly against MRSA and VRE. Both drugs target Gram-positive bacteria but through distinct mechanisms: Tedizolid disrupts protein synthesis while Daptomycin disrupts the bacterial cell membrane. [, , , , , , , , , ]
Rifampicin
Compound Description: Rifampicin is a rifamycin antibiotic used to treat a wide variety of bacterial infections, including tuberculosis and those caused by Staphylococcus aureus. It functions by inhibiting bacterial DNA-dependent RNA polymerase. [, , , , , ]
Dalbavancin
Compound Description: Dalbavancin is a lipoglycopeptide antibiotic with a long half-life, allowing for once-weekly dosing. It is used for the treatment of acute bacterial skin and skin structure infections caused by susceptible Gram-positive bacteria, including MRSA. Like Vancomycin, it inhibits bacterial cell wall synthesis. [, ]
Relevance: Dalbavancin is assessed in some studies as a potential alternative treatment option for infections caused by Gram-positive bacteria with reduced susceptibility to other agents, including Vancomycin, Daptomycin, and Linezolid. While both Tedizolid and Dalbavancin can target MRSA, they act via different mechanisms and offer different dosing regimens. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
ASN001 is an orally available non-steroidal, lyase-selective inhibitor of the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 or CYP17), with potential anti-androgenic and antineoplastic activities. Upon oral administration, CYP17 lyase inhibitor ASN001 selectively binds to and inhibits the lyase activity of CYP17A1 in both the testes and adrenal glands, resulting in a significant reduction in androgen production to castrate-range levels. This may both decrease androgen-dependent growth signaling and inhibit the proliferation of androgen-dependent tumor cells. The cytochrome P450 enzyme CYP17A1, which is localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities; it plays a key role in the steroidogenic pathway.
ASP4132 is a molecule with potential antineoplastic activity. Upon oral administration, ASP4132 affects oxidative phosphorylation in mitochondria of metabolically-active tumor cells, which reduces both energy production and tumor cell proliferation. Mitoc
AZ7328 is a potent and selective AKT inhibitor. AZ7328 inhibited proliferation and AKT substrate phosphorylation in a concentration-dependent manner but had minimal effects on apoptosis. The cytostatic effects of AZ7328 correlate with PIK3CA mutations and are greatly enhanced by dual pathway inhibition using an mTOR inhibitor. AZ7328 can interact with autophagy inhibitors to induce apoptosis in some cell lines. AZ7238 may be potential useful for patients with PIK3CA mutant bladder cancers.
AZD6918 is a novel potent and selective inhibitor of the Trk tyrosine kinases. AZD-6918 attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo. AZD6918 inhibited wild-type TrkB-induced cell migration and cel
BAY1082439 is an orally bioavailable inhibitor of the class I phosphoinositide 3-kinase (PI3K) alpha and beta isoforms with potential antineoplastic activity. PI3K alpha/beta inhibitor BAY1082439 selectively inhibits both PI3K alpha, including mutated for